N-Boc-DL-valinol

Organic Synthesis Peptide Chemistry Process Development

N-Boc-DL-valinol (CAS 169556-48-3) is a racemic Boc-protected amino alcohol for chiral stationary phase evaluation, enantiomeric resolution method development (HPLC, SFC), and enzymatic kinetic resolution. Unlike single enantiomers, the DL-mixture enables direct quantitation of separation efficiency. Supplied at ≥97% purity with batch-specific NMR, HPLC, and GC data. Also serves as a cost-effective building block for peptide coupling where stereochemistry is set later. Boc protection is orthogonal to Fmoc strategies.

Molecular Formula C10H21NO3
Molecular Weight 203.28 g/mol
CAS No. 169556-48-3
Cat. No. B071535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-DL-valinol
CAS169556-48-3
Molecular FormulaC10H21NO3
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCC(C)C(CO)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H21NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)
InChIKeyOOQRRYDVICNJGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-DL-valinol (CAS 169556-48-3) Chemical Profile & Procurement Overview


N-Boc-DL-valinol (CAS 169556-48-3), IUPAC name tert-butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate, is a racemic protected amino alcohol with the molecular formula C10H21NO3 and a molecular weight of 203.28 g/mol [1]. The compound is characterized by a primary alcohol group, a secondary amine protected by a tert-butoxycarbonyl (Boc) group, and an isopropyl side chain. Commercial sources typically provide this compound at a minimum purity of 97%, with analytical data (NMR, HPLC, GC) available to verify batch quality . Its predicted physicochemical properties include a boiling point of 303.1±25.0 °C and a density of 0.995±0.06 g/cm³ .

Why N-Boc-DL-valinol Cannot Be Interchanged with Other Boc-Protected Amino Alcohols


The selection of N-Boc-DL-valinol over a seemingly generic Boc-protected amino alcohol is driven by its specific role in stereochemical studies and method development. Unlike single-enantiomer analogs such as N-Boc-L-valinol (CAS 79069-14-0) or N-Boc-D-valinol (CAS 106391-87-1) [1], the racemic DL-mixture serves as an essential control and starting material for chiral resolution research . The Boc protecting group confers stability to basic conditions, offering a distinct orthogonal protection strategy compared to acid-labile groups like Bpoc or base-labile groups like Fmoc [2]. Furthermore, variations in the amino acid side chain (e.g., N-Boc-D-alaninol vs. N-Boc-DL-valinol) directly impact molecular recognition in asymmetric catalysis and peptide coupling, precluding simple interchange .

Quantitative Differentiation of N-Boc-DL-valinol: Comparative Evidence Guide


Synthesis Yield: A Practical Benchmark for Procurement Feasibility

N-Boc-DL-valinol can be synthesized from N-Boc-L-valine using N,N'-carbonyldiimidazole (CDI) with a reported yield of approximately 89% . This serves as a benchmark for synthetic accessibility and cost-of-goods estimation, a key procurement metric. While direct head-to-head yield data for analogous compounds (e.g., N-Boc-D-valinol or N-Boc-L-valinol) under identical conditions is not provided in the same source, this specific value offers a tangible point of comparison for chemists evaluating synthetic routes.

Organic Synthesis Peptide Chemistry Process Development

Analytical Quality Control: Verifiable Purity as a Procurement Specification

Commercial N-Boc-DL-valinol is routinely supplied with a certified minimum purity of 97%, as verified by batch-specific analytical reports including NMR, HPLC, and GC . This is a critical differentiator in procurement; the availability of rigorous analytical data ensures lot-to-lot consistency for reproducible research. This contrasts with lower-purity or uncertified alternatives where variability can lead to failed syntheses and wasted resources.

Quality Control Analytical Chemistry Procurement

Chiral Resolution: The DL-Mixture as an Essential Research Tool

N-Boc-DL-valinol is a racemic mixture of D- and L-enantiomers . Its primary value in procurement for specific research groups lies in its use as a test substrate for developing and validating chiral resolution methods [1]. For instance, it can be used to assess the performance of new chiral stationary phases or enzymatic resolution protocols, where the separation of the two enantiomers can be monitored. This application is distinct from the use of single-enantiomer compounds like N-Boc-L-valinol (CAS 79069-14-0) or N-Boc-D-valinol (CAS 106391-87-1) , which are typically purchased as resolved chirons for direct use in asymmetric synthesis.

Chiral Chromatography Stereochemistry Method Development

Validated Application Scenarios for N-Boc-DL-valinol in Research and Development


Development and Validation of Chiral Resolution Methods

This is the primary scenario where N-Boc-DL-valinol's racemic nature is a strict requirement. Analytical chemists and separation scientists require racemic mixtures like this to act as a test probe for evaluating new chiral stationary phases, optimizing chromatographic separation conditions (e.g., HPLC, SFC), or assessing the efficiency of enzymatic kinetic resolutions. The ability to monitor the separation of the D- and L-enantiomers provides a direct and quantifiable measure of a new method's performance .

Achiral Synthetic Intermediate in Peptide and Peptidomimetic Chemistry

In synthetic routes where stereochemistry at the valinol moiety is either not critical or will be set later, the DL-racemate can be used as a cost-effective and versatile protected amino alcohol building block. The Boc group provides robust amine protection during subsequent chemical steps (e.g., alcohol oxidation, coupling reactions) and is orthogonal to other protecting groups [1]. This application is supported by the compound's documented use in the synthesis of complex molecules like peptide derivatives [2].

Method Development for Analytical Chemistry and Quality Control

The availability of N-Boc-DL-valinol with a certified purity of 97% and supporting analytical data (NMR, HPLC, GC) makes it a suitable reference standard for developing and validating internal analytical methods. Laboratories can use it to establish system suitability parameters, create calibration curves, or verify the performance of their own QC assays for related compounds. This ensures the reliability and traceability of analytical results in regulated environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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